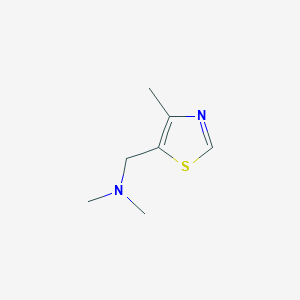
N,N-Dimethyl-1-(4-methyl-1,3-thiazol-5-yl)methanamine
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
N,N-Dimethyl-1-(4-methyl-1,3-thiazol-5-yl)methanamine, also known as MTEDA, is a chemical compound that has gained significant attention in the field of scientific research due to its potential applications in various areas. MTEDA is a tertiary amine that is commonly used as a ligand in coordination chemistry, organic synthesis, and catalysis.
Mecanismo De Acción
N,N-Dimethyl-1-(4-methyl-1,3-thiazol-5-yl)methanamine acts as a Lewis base due to the presence of the nitrogen atom in its structure. It forms coordination complexes with various metal ions, which can then be used as catalysts in organic reactions.
Efectos Bioquímicos Y Fisiológicos
There is limited research on the biochemical and physiological effects of N,N-Dimethyl-1-(4-methyl-1,3-thiazol-5-yl)methanamine. However, it has been reported to have low toxicity and is not considered to be harmful to humans or the environment.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
N,N-Dimethyl-1-(4-methyl-1,3-thiazol-5-yl)methanamine is a versatile compound that can be used in a variety of laboratory experiments. It has a high affinity for metal ions, which makes it an ideal ligand in coordination chemistry. However, its use in some reactions may be limited due to its steric hindrance.
Direcciones Futuras
There are several potential future directions for the study of N,N-Dimethyl-1-(4-methyl-1,3-thiazol-5-yl)methanamine. These include its use in the development of new catalysts for organic reactions, its potential as a chiral ligand, and its use in the synthesis of cyclic carbonates. Further research is needed to fully understand the potential applications of N,N-Dimethyl-1-(4-methyl-1,3-thiazol-5-yl)methanamine in these areas.
In conclusion, N,N-Dimethyl-1-(4-methyl-1,3-thiazol-5-yl)methanamine or N,N-Dimethyl-1-(4-methyl-1,3-thiazol-5-yl)methanamine is a versatile compound that has gained significant attention in the field of scientific research. Its potential applications in coordination chemistry, organic synthesis, and catalysis make it an essential compound in laboratory experiments. Further research is needed to fully understand its potential applications in various fields.
Métodos De Síntesis
N,N-Dimethyl-1-(4-methyl-1,3-thiazol-5-yl)methanamine can be synthesized using a variety of methods, including the reaction of 4-methyl-1,3-thiazole-5-carboxylic acid with dimethylamine, followed by reduction with sodium borohydride. Another method involves the reaction of 4-methyl-1,3-thiazole-5-carboxylic acid with dimethylamine hydrochloride in the presence of triethylamine.
Aplicaciones Científicas De Investigación
N,N-Dimethyl-1-(4-methyl-1,3-thiazol-5-yl)methanamine has been extensively studied for its potential applications in various fields of scientific research. It has been used as a ligand in coordination chemistry, organic synthesis, and catalysis. N,N-Dimethyl-1-(4-methyl-1,3-thiazol-5-yl)methanamine has also been studied for its potential use in the synthesis of chiral compounds and as a catalyst for the synthesis of cyclic carbonates.
Propiedades
Número CAS |
193404-71-6 |
|---|---|
Nombre del producto |
N,N-Dimethyl-1-(4-methyl-1,3-thiazol-5-yl)methanamine |
Fórmula molecular |
C7H12N2S |
Peso molecular |
156.25 g/mol |
Nombre IUPAC |
N,N-dimethyl-1-(4-methyl-1,3-thiazol-5-yl)methanamine |
InChI |
InChI=1S/C7H12N2S/c1-6-7(4-9(2)3)10-5-8-6/h5H,4H2,1-3H3 |
Clave InChI |
LATXFKMLKZRTGN-UHFFFAOYSA-N |
SMILES |
CC1=C(SC=N1)CN(C)C |
SMILES canónico |
CC1=C(SC=N1)CN(C)C |
Sinónimos |
5-Thiazolemethanamine, N,N,4-trimethyl- |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.






![(3-Phenyl-5-thioxo-1,5-dihydro-[1,2,4]triazol-4-yl)-acetic acid](/img/structure/B66155.png)





![1-[6-(nitromethyl)-3,4-dihydro-2H-pyridin-1-yl]ethanone](/img/structure/B66168.png)

![3-[[(2R,3S,5R)-2-[[[bis(4-methoxyphenyl)-phenylmethyl]amino]methyl]-5-(5-methyl-2,4-dioxopyrimidin-1-yl)oxolan-3-yl]oxy-[di(propan-2-yl)amino]phosphanyl]oxypropanenitrile](/img/structure/B66176.png)

